molecular formula C15H14ClFN2O B1452600 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide CAS No. 1038214-79-7

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

Cat. No. B1452600
CAS RN: 1038214-79-7
M. Wt: 292.73 g/mol
InChI Key: MCHWFOUTUJYDDK-UHFFFAOYSA-N
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Description

The compound “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” is a chemical with the molecular formula C15H14ClFN2O and a molecular weight of 292.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a central acetamide group, with a 4-chlorophenylmethylamino group and a 2-fluorophenyl group attached . The presence of these groups and their arrangement within the molecule can influence its physical and chemical properties, as well as its reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.74 and a molecular formula of C15H14ClFN2O . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.

Scientific Research Applications

Antiviral Applications

This compound has shown promise in the realm of antiviral research. Derivatives of indole, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the chlorophenyl and fluorophenyl groups may contribute to the binding affinity to viral proteins, potentially disrupting their replication process.

Anti-HIV Research

In the fight against HIV, compounds with similar structures have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains . The structural features of “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” may be fine-tuned to enhance this activity, offering a pathway for the development of new anti-HIV medications.

Anticancer Potential

Research has indicated that structurally related N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives exhibit anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma . The compound could be explored for similar anticancer properties, given its analogous chemical structure.

Agricultural Chemistry

Indole derivatives, which are structurally related to the compound, have been utilized in agriculture as plant growth regulators . The compound’s potential role in enhancing crop yield or protecting plants from diseases could be an area of significant interest.

Environmental Impact

While specific studies on the environmental impact of this compound are not readily available, its structural relatives have been assessed for their biodegradability and toxicity . Understanding the environmental fate of such compounds is crucial for assessing their safety and ecological footprint.

Mechanism of Action

Target of Action

It is known that similar compounds act as weak dopamine reuptake inhibitors . This suggests that the compound may interact with dopamine transporters, which play a crucial role in regulating the concentration of dopamine in the synaptic cleft.

Mode of Action

As a potential dopamine reuptake inhibitor, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide may prevent the reabsorption of dopamine into pre-synaptic neurons. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopamine neurotransmission .

Biochemical Pathways

By potentially inhibiting dopamine reuptake, the compound could impact the dopaminergic pathways, which are involved in various physiological processes, including motor control, reward, and the reinforcement of behavior .

Result of Action

If it acts as a dopamine reuptake inhibitor, it could potentially enhance dopaminergic neurotransmission, leading to increased stimulation of dopamine receptors .

Future Directions

The future directions for research on this compound are not specified in the available sources. Given its use in research , it may be the subject of ongoing or future studies to further understand its properties and potential applications.

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-18-10-15(20)19-14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWFOUTUJYDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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